1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-12-7-6-10-14(11-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-11H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUOQNXATZWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For example:
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Formation of amidoxime : Phenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (yield: 85–90%).
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Cyclization with benzoyl chloride : The amidoxime reacts with benzoyl chloride in pyridine at 80°C, forming 3-phenyl-5-chloro-1,2,4-oxadiazole (yield: 72%).
Table 1: Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidoxime cyclization | NH₂OH·HCl, EtOH/H₂O, 60°C, 6h | 85–90 | ≥95 | |
| Acyl chloride coupling | Benzoyl chloride, pyridine, 80°C | 72 | 93 |
Synthesis of the 1,2,3-Triazole Fragment
Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)
The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Synthesis of 3-ethylphenyl azide : 3-Ethylaniline is diazotized with NaNO₂/HCl, followed by azide formation with NaN₃ (yield: 88%).
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Reaction with propargyl amine : The azide reacts with propargyl amine under Cu(I) catalysis (CuSO₄, sodium ascorbate) in THF/H₂O, yielding 1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (yield: 76%).
Table 2: Triazole Synthesis via CuAAC
| Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Ethylphenyl azide | CuSO₄, sodium ascorbate | THF/H₂O | 76 |
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
The oxadiazole’s 5-position halogen (e.g., chloride) undergoes substitution with the triazole’s amine group:
Palladium-Catalyzed Cross-Coupling
For halogenated oxadiazoles (e.g., bromide), Suzuki-Miyaura coupling with boronic acid-functionalized triazole derivatives is feasible:
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Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O.
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Yield : 62%.
Table 3: Coupling Method Comparison
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 100°C | 68 | 97 | |
| Suzuki coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 62 | 95 |
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
CuAAC produces 1,4-disubstituted triazoles exclusively, avoiding regioisomeric mixtures.
Oxadiazole Ring Stability
Oxadiazoles are prone to hydrolysis under acidic conditions. Using anhydrous solvents (e.g., THF) and neutral pH during coupling mitigates degradation.
Purification Challenges
The final compound’s low solubility in polar solvents necessitates chromatographic purification with ethyl acetate/hexane gradients (3:7 to 1:1).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with tailored properties.
Biology
The biological activities of 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been extensively studied. Notable applications include:
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties by disrupting cell membranes of various pathogens.
Anticancer Properties : Investigations have shown its potential in inhibiting cancer cell growth through mechanisms such as the inhibition of histone deacetylases (HDAC), which play a critical role in cancer progression.
Medicine
This compound is under investigation for potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets suggests it could be developed into a drug candidate for conditions such as cancer and infectious diseases.
Industrial Applications
In industry, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in:
Polymer Chemistry : It can be used as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties.
Agricultural Chemistry : The compound's biological activity may lead to its use as an agrochemical agent against pests or diseases affecting crops.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
| Study | Application | Findings | Reference |
|---|---|---|---|
| Study A | Anticancer | Inhibition of HDAC leading to cancer cell apoptosis. | [Source] |
| Study B | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. | [Source] |
| Study C | Cytotoxicity | Induction of apoptosis in MCF-7 breast cancer cells. | [Source] |
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The presence of electron-withdrawing groups (e.g., nitro in ) correlates with antiproliferative activity, while electron-donating groups (e.g., methoxy in ) may enhance synthetic accessibility.
- The 3-phenyl-1,2,4-oxadiazole moiety in the target compound and likely improves metabolic stability compared to simpler aryl groups.
Synthetic Pathways :
- The Buchwald–Hartwig amination () and copper-catalyzed azide-alkyne cycloaddition () are common methods for triazole synthesis. The target compound may require similar strategies.
Physicochemical Properties :
- Molecular weights range from ~296 to 392, with higher values for oxadiazole-containing derivatives. Lipophilicity (logP) is expected to increase with aromatic substituents, affecting bioavailability.
Biological Activity
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may confer significant therapeutic properties, making it a subject of various studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, often beginning with the cycloaddition reaction between azides and alkynes to form the triazole ring. Subsequent functionalization introduces the oxadiazole and phenyl groups, enhancing its biological activity. The general synthetic route is as follows:
- Formation of Triazole Ring : Cycloaddition of an azide with an alkyne.
- Functionalization : Introduction of oxadiazole and ethyl phenyl groups through nucleophilic substitution or other organic transformations.
Biological Activities
The biological activities of this compound are diverse and include:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzymes : Targeting enzymes like thymidylate synthase and HDAC (histone deacetylases), which play critical roles in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been shown to increase p53 expression levels and activate apoptotic pathways in cancer cells (e.g., MCF-7 breast cancer cells) .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Research Findings
A variety of studies have explored the biological potential of this compound. Notable findings include:
| Study | Activity | Mechanism | Reference |
|---|---|---|---|
| Study A | Anticancer | Inhibition of HDAC | |
| Study B | Antimicrobial | Disruption of cell membranes | |
| Study C | Cytotoxicity | Induction of apoptosis in MCF-7 cells |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
-
Case Study on Cancer Cell Lines :
- Cell Line Tested : MCF-7 (breast cancer)
- Findings : The compound induced significant apoptosis as evidenced by increased caspase activity and p53 levels.
- : Suggests potential for development as an anticancer agent.
-
Antimicrobial Efficacy :
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : Showed notable inhibition zones in agar diffusion assays.
- Implication : Indicates potential for use in treating bacterial infections.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors involved in cellular processes. These interactions can lead to altered signaling pathways that influence cell growth and survival.
Q & A
Q. What are the key synthetic strategies for preparing 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?
The synthesis typically involves a multi-step approach:
Oxadiazole Formation : Cyclocondensation of a hydrazide derivative (e.g., phenylhydrazide) with a carboxylic acid precursor under reflux conditions using a dehydrating agent like POCl₃ or PCl₃ .
Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an azide-functionalized oxadiazole and a terminal alkyne-substituted ethylphenylamine. Reaction conditions (e.g., solvent: DMF/H₂O, catalyst: CuSO₄/sodium ascorbate) must be optimized to achieve >70% yield .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted byproducts) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 375.1482) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N/C-O stretches at 1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (TBTA, tris(benzyltriazolylmethyl)amine) to enhance regioselectivity in triazole formation .
- Solvent Optimization : Replace DMF with PEG-400 or ionic liquids (e.g., [BMIM][BF₄]) to improve reaction kinetics and reduce side products .
- Flow Chemistry : Continuous-flow reactors enable precise temperature control (80–100°C) and reduce reaction time from hours to minutes .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances binding to biological targets like kinase enzymes .
- Molecular Docking : Simulate interactions with therapeutic targets (e.g., EGFR tyrosine kinase) using AutoDock Vina. Key interactions include π-π stacking between the phenyl group and Phe723 residue .
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- 3-Ethylphenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability compared to fluorophenyl analogs (logP ~2.8) .
- Oxadiazole vs. Thiadiazole : Oxadiazole’s higher electronegativity increases hydrogen-bonding potential with ATP-binding pockets (e.g., IC₅₀ = 1.2 µM vs. 4.5 µM for thiadiazole analogs in kinase inhibition assays) .
- SAR Studies : Replace the triazole with imidazole to evaluate changes in cytotoxicity (e.g., HeLa cell viability reduced by 60% vs. 85% for the triazole) .
Q. What methodologies assess stability under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 vs. 70% at pH 1.2 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, confirming suitability for solid-state storage .
Q. How can crystallography resolve contradictions in reported biological data?
- Single-Crystal X-ray Diffraction : Reveals intermolecular interactions (e.g., N-H···N hydrogen bonds between triazole and oxadiazole moieties) that stabilize the bioactive conformation .
- Polymorphism Screening : Identify crystal forms (e.g., Form I vs. Form II) with differing solubility profiles (e.g., Form I: 12 µg/mL vs. Form II: 28 µg/mL in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
